molecular formula C10H12ClNO B2982789 7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline CAS No. 1782455-38-2

7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B2982789
CAS No.: 1782455-38-2
M. Wt: 197.66
InChI Key: PDISGZPHOXRERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline is a synthetic organic compound with the molecular formula C10H12ClNO . It is built around the 1,2,3,4-tetrahydroquinoline (THQ) scaffold, a privileged structure in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules . The THQ core is a common feature in alkaloids and various pharmacologically relevant compounds, making it a valuable intermediate for constructing potential therapeutic agents . Researchers utilize this chlorinated and methoxylated THQ derivative as a key building block in the synthesis of more complex molecules. Its structure offers multiple sites for chemical modification, facilitating the exploration of structure-activity relationships (SAR) in drug development programs . The specific chloro and methoxy substitutions on the aromatic ring are typical modifications made to fine-tune the properties of lead compounds, potentially influencing their binding affinity, selectivity, and metabolic stability . This makes this compound a compound of significant interest for researchers working in areas such as anticancer, antiviral, and antimicrobial agent development . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDISGZPHOXRERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1NCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloroquinoline and 8-methoxyquinoline.

    Reduction: The quinoline ring is then reduced to the tetrahydroquinoline form using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Synthesis: Continuous flow synthesis techniques may be employed to enhance the efficiency and yield of the production process.

    Automated Purification Systems: Automated systems for purification and isolation of the final product ensure consistency and high quality.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Substituted quinoline derivatives with different nucleophiles.

Scientific Research Applications

7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors in biological systems.

    Pathways Involved: It may modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical properties of THQ derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
7-Chloro-8-methoxy-THQ (Target) Cl (C7), OMe (C8) 187.11 EN300-6748344 Intermediate for drug candidates; enhanced solubility and stability due to OMe .
7-Chloro-THQ Cl (C7) 167.64 90562-35-9 Simpler structure; used in corrosion inhibitors and pesticides .
7-Methoxy-THQ OMe (C7) 163.22 1810-74-8 Lacks chloro group; potential antioxidant due to electron-donating OMe .
8-Methoxy-THQ OMe (C8) 163.22 N/A (synthesized) Structural isomer of 7-methoxy-THQ; used in electrocatalytic hydrogenation studies .
7-Bromo-8-methyl-THQ hydrochloride Br (C7), Me (C8) 262.57 1909318-84-8 Bromo increases lipophilicity; agrochemical applications .
8-Methyl-THQ Me (C8) 147.22 52601-70-4 Methyl enhances steric bulk; used in photometric determination of iron salts .
7-Chloro-8-methyl-THQ hydrochloride Cl (C7), Me (C8) 198.08 sc-351449 Methyl reduces solubility compared to OMe; pharmaceutical intermediate .

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donating Groups : Chloro (electron-withdrawing) increases electrophilicity, while methoxy (electron-donating) enhances resonance stability. This balance affects reactivity in substitution reactions .

Biological Activity

7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline is a compound belonging to the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is attributed to its interaction with various molecular targets. Tetrahydroquinoline analogs are known to influence several biochemical pathways, leading to effects such as:

  • Antimicrobial Activity : These compounds exhibit significant antibacterial and antifungal properties by disrupting microbial cell wall synthesis and function .
  • Neuroprotective Effects : They have shown potential in treating neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress .
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

A study demonstrated that tetrahydroquinoline derivatives, including this compound, exhibited potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations .

Pathogen MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans10

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting significant anticancer potential .

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.2
PC-3 (Prostate Cancer)6.8

Neuroprotective Effects

Research indicates that this compound may protect neuronal cells from apoptosis induced by oxidative stress. It has been shown to upregulate antioxidant enzymes and decrease levels of reactive oxygen species (ROS) in neuronal cell cultures .

Applications in Medicinal Chemistry

The compound serves as a valuable scaffold in medicinal chemistry for developing new therapeutic agents. Its derivatives are being synthesized to enhance biological activity and reduce toxicity. For instance:

  • Antiviral Agents : Modifications on the tetrahydroquinoline structure have led to compounds with promising antiviral activity against influenza viruses and HIV .
  • Neuroprotective Drugs : Its potential in treating neurodegenerative diseases like Alzheimer's is under investigation due to its ability to inhibit amyloid-beta aggregation .

Q & A

Q. What are the common synthetic strategies for preparing 7-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence method selection?

The synthesis of this compound typically involves cyclization of substituted aniline precursors or hydrogenation of quinoline derivatives. Substituent positions (e.g., chloro at C7, methoxy at C8) dictate reaction conditions due to steric and electronic effects. For example, catalytic hydrogenation using Ru-based systems (e.g., [Ru(p-cymene)Cl₂]₂/I₂) efficiently reduces quinoline precursors to tetrahydroquinolines, while regioselective functionalization requires protecting groups to avoid side reactions . Bifunctional derivatives (e.g., with diethoxy or methylsulfonyl groups) may require multi-step protocols, including cyclization and resolution steps .

Q. What spectroscopic and crystallographic methods validate the structure of 7-chloro-8-methoxy-tetrahydroquinoline derivatives?

Key techniques include:

  • X-ray crystallography : Resolves stereochemistry and confirms substituent positions, as demonstrated for (4R)-4-(biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline .
  • NMR spectroscopy : Distinguishes between regioisomers (e.g., methoxy vs. chloro placement) via chemical shift analysis of aromatic protons.
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, critical for purity assessment .

Q. How do storage conditions affect the stability of 7-chloro-8-methoxy-tetrahydroquinoline?

Stability studies suggest storing the compound in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation of the methoxy group or decomposition. Hydrochloride salts (e.g., 7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride) exhibit higher hygroscopicity, requiring desiccants .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral 7-chloro-8-methoxy-tetrahydroquinoline derivatives be achieved?

Enantiomeric purity is achieved via chiral resolution using tartaric acid derivatives or asymmetric catalysis. For example, Ru-catalyzed hydrogenation of quinoline precursors followed by diastereomeric salt formation with L- or D-tartaric acid yields >99% ee products. This method is scalable and avoids racemization during purification .

Q. What are the challenges in designing bifunctional tetrahydroquinoline derivatives, and how do chloro/methoxy groups affect reactivity?

Bifunctional derivatives (e.g., with sulfonyl or phosphonate groups) face challenges in regioselectivity and steric hindrance. The electron-withdrawing chloro group at C7 deactivates the ring, necessitating harsher conditions for electrophilic substitution. Methoxy at C8 enhances solubility but may participate in hydrogen bonding, complicating purification .

Q. What in vitro assays evaluate the antimicrobial potential of 7-chloro-8-methoxy-tetrahydroquinoline derivatives?

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus, MRSA) and Gram-negative strains.
  • ROS generation assays : Fluorescent probes (e.g., DCFH-DA) measure oxidative stress in bacterial cells, linking antimicrobial activity to membrane disruption .
  • TEM imaging : Visualizes bacterial membrane damage post-treatment .

Q. How do researchers resolve discrepancies in reported biological activities of structurally similar tetrahydroquinolines?

Contradictions arise from variations in substituent patterns or assay conditions. Meta-analyses comparing:

  • Substituent effects : Fluoro vs. methoxy groups at C8 alter lipophilicity and target binding .
  • Assay protocols : Standardizing inoculum size and growth media reduces variability. Cross-validation using multiple strains (e.g., E. coli vs. P. aeruginosa) clarifies structure-activity relationships (SAR) .

Q. What methodologies enable phosphonate group introduction into tetrahydroquinoline scaffolds?

Phosphonate functionalization involves N-acyliminium ion intermediates generated via δ-lactam activation with benzyl chloroformate. Subsequent hydrolysis yields α-aminophosphonic acids, useful as enzyme inhibitors or agrochemical precursors .

Q. How do substitution patterns (e.g., chloro at C7, methoxy at C8) influence physicochemical properties?

  • Lipophilicity : Chloro increases logP, enhancing blood-brain barrier penetration, while methoxy improves water solubility.
  • Electronic effects : Chloro withdraws electron density, reducing reactivity in nucleophilic substitutions but stabilizing intermediates in cross-coupling reactions .

Q. What are the advantages of Ru-based catalysts in tetrahydroquinoline hydrogenation?

Ru catalysts ([Ru(p-cymene)Cl₂]₂) offer high turnover numbers (TON > 1,000) and tolerance to functional groups (e.g., methoxy, chloro). They enable mild reaction conditions (room temperature, 1 atm H₂), minimizing side reactions like over-reduction or dehalogenation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.